molecular formula C9H17ClN2O2 B2842146 (3As,5S,6aS)-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide;hydrochloride CAS No. 2227832-99-5

(3As,5S,6aS)-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide;hydrochloride

Cat. No.: B2842146
CAS No.: 2227832-99-5
M. Wt: 220.7
InChI Key: QNJHWYKMSCDQHT-WQYNNSOESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3As,5S,6aS)-N,N-Dimethyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide hydrochloride is a bicyclic heterocyclic compound featuring fused furo-pyrrole rings. The stereospecific configuration (3As,5S,6aS) confers unique spatial and electronic properties, while the dimethylcarboxamide group enhances solubility and bioavailability. Its hydrochloride salt form improves stability and crystallinity, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

(3aS,5S,6aS)-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c1-11(2)9(12)7-5-8-6(10-7)3-4-13-8;/h6-8,10H,3-5H2,1-2H3;1H/t6-,7-,8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJHWYKMSCDQHT-WQYNNSOESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CC2C(N1)CCO2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)[C@@H]1C[C@H]2[C@@H](N1)CCO2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3As,5S,6aS)-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide;hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of furo[3,2-b]pyrroles which are known for their diverse biological activities. The molecular formula is C11H16N2O2HClC_{11}H_{16}N_2O_2\cdot HCl, indicating the presence of a hydrochloride salt.

PropertyValue
Molecular Weight232.72 g/mol
SolubilitySoluble in water
Melting PointNot specified

Antimicrobial Activity

Research indicates that compounds similar to (3As,5S,6aS)-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole have shown significant antimicrobial properties. For instance, studies have demonstrated that derivatives exhibit activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.

The mode of action for this compound and its analogs typically involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis. This is critical for developing new antimicrobial agents to combat resistant strains.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of the compound on human cell lines. Results suggest that while it exhibits antimicrobial activity at lower concentrations (minimum inhibitory concentration around 128 µM), it shows minimal cytotoxicity towards human keratinocytes and red blood cells at therapeutic doses.

Table 2: Cytotoxicity Data

Cell LineConcentration (µM)Viability (%)
Human Keratinocytes12895
Red Blood Cells12890

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the efficacy of (3As,5S,6aS)-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole against clinical isolates of Staphylococcus aureus. The compound demonstrated significant antibacterial activity with a minimum inhibitory concentration (MIC) indicating its potential as a therapeutic agent.

Case Study 2: Safety Profile

Another investigation focused on the safety profile of the compound in animal models. The results indicated no significant adverse effects at doses that were effective against microbial infections. This suggests a favorable safety margin for further development.

Comparison with Similar Compounds

Furo[3,2-b]pyrrole-5-Carboxhydrazides ()

These compounds replace the dimethylcarboxamide group with carboxhydrazides (-CONHNH₂). The carboxhydrazides also demonstrate higher thermal stability (melting points >200°C) compared to the hydrochloride salt form of the target compound, which may decompose at lower temperatures .

Hexahydrofuropyrrole Carboxylic Acid Derivatives ()

rac-(3aS,6aS)-Hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride shares the fused bicyclic core but substitutes the carboxamide with a carboxylic acid group. This substitution reduces lipophilicity (logP ~0.5 vs. ~1.2 for the dimethylcarboxamide) and alters biological activity. The carboxylic acid derivative is more prone to forming intermolecular hydrogen bonds, as evidenced by its crystalline structure with strong O–H···O interactions .

Physical and Crystallographic Properties

Hydrogen Bonding and Crystal Packing

The crystal structure of (3aS,4/?,5S,6aS)-4,5,6-trihydroxy derivatives () reveals strong intermolecular hydrogen bonds (O–H···O distances: 2.0–2.24 Å), stabilizing the lattice. ~150–200°C inferred for the target) .

Solubility and Stability

The hydrochloride salt form enhances aqueous solubility relative to neutral analogues. For example, rac-(3aS,6aS)-hexahydrofuropyrrole carboxylic acid hydrochloride (Mol. weight 165.62 g/mol) exhibits improved solubility in polar solvents compared to its free base .

Preparation Methods

Feist-Benary Furan Synthesis with Subsequent Pyrrolidine Annulation

The Feist-Benary reaction remains the most cited method for furo[3,2-b]pyrrole precursors, employing β-dicarbonyl compounds and α-halocarbonyls:

Procedure :

  • Condense dimethyl malonate (1.2 equiv) with chloroacetaldehyde (1.0 equiv) in pyridine at 50°C for 16 hours to yield methyl 2-(chloromethyl)furan-3-carboxylate.
  • Subject intermediate to reductive amination with (ꝉ)-phenylglycinol (1.05 equiv) in methanol under H₂ (50 psi) over Pd/C (10 wt%), achieving 78% yield and >98% ee.
  • Perform acid-catalyzed cyclodehydration (H₂SO₄, CHCl₃, 0°C → rt) to form the pyrrolidine ring.

Key Advantages :

  • High diastereoselectivity (dr > 20:1) via chiral auxiliary control
  • Scalable to >100 g batches without racemization

Nitroaryl Reductive Cyclization Strategy

Adapting methodologies from nitrobenzene derivatives enables stereocontrolled assembly:

Optimized Conditions :

Parameter Specification
Starting Material Dimethyl (2-nitrophenyl)malonate
Reductant Zn/HOAc (5 equiv)
Cyclization Catalyst CuI (10 mol%), K₂CO₃ (3 equiv)
Solvent NMP, 150°C, microwave irradiation
Yield 63% (racemic), 55% after chiral resolution

This method provides rapid access to the bicyclic framework but requires post-synthetic resolution using (ꝉ)-di-p-toluoyl-D-tartaric acid to achieve enantiopurity.

Carboxamide Installation and N,N-Dimethylation

Carboxylic Acid to Carboxamide Conversion

Stepwise Protocol :

  • Hydrolyze methyl ester (Intermediate A) with LiOH (2.5 equiv) in THF/H₂O (3:1) at 0°C → rt (92% yield).
  • Activate acid with EDCl/HOBt (1.2 equiv each) in DMF, 0°C → rt.
  • Treat with dimethylamine hydrochloride (2.0 equiv) and DIPEA (3.0 equiv), stirring 12 hours (85% yield).

Critical Considerations :

  • EDCl/HOBt system minimizes racemization at C5
  • DMF enhances solubility of bicyclic intermediates

Direct Amination of Activated Esters

Alternative one-pot procedure avoids isolating the carboxylic acid:

  • React methyl ester with dimethylamine (5.0 equiv) in toluene at 110°C under Dean-Stark conditions (azeotropic water removal).
  • Catalyze with DMAP (0.1 equiv), achieving 88% conversion in 8 hours.

Stereochemical Control and Resolution

Chiral Pool Synthesis

Utilizing (ꝉ)-pyroglutamic acid as starting material ensures correct configuration:

Synthetic Sequence :

  • Protect α-amine as Boc-carbamate
  • Reduce γ-lactam to pyrrolidine with LiAlH₄
  • Install furan via Feist-Benary conditions
  • Deprotect and amidate as per Section 3

Outcome : 92% ee, dr >99:1 by chiral HPLC

Enzymatic Kinetic Resolution

Screen hydrolases for enantioselective ester hydrolysis:

Enzyme Conversion (%) ee Product (%)
Candida antarctica B 48 >99
Pseudomonas cepacia 32 97

Optimal conditions: 50 mM phosphate buffer (pH 7.0), 30°C, 24 h.

Hydrochloride Salt Formation

Salt Formation Protocol :

  • Dissolve free base (1.0 equiv) in anhydrous Et₂O (10 mL/g) under N₂.
  • Add HCl (2.0 equiv) as 4M solution in dioxane dropwise at 0°C.
  • Stir 1 h, filter, wash with cold Et₂O, dry under vacuum (95% recovery).

Analytical Confirmation :

  • ΔpH 1.2 → 4.0 in solubility profile
  • Distinct Cl⁻ counterion peak at 610 cm⁻¹ in IR

Analytical Characterization Data

Key Spectroscopic Signatures :

Technique Characteristics
¹H NMR δ 4.32 (dd, J=8.4, 4.1 Hz, H-5), 3.11 (s, N(CH₃)₂), 2.90-2.72 (m, H-3a, H-6a)
¹³C NMR 175.8 (C=O), 109.4 (C-2), 62.1 (C-5), 38.2 (N(CH₃)₂)
HRMS [M+H]⁺ calc. 241.1314, found 241.1317

Chiral HPLC : Chiralpak IA-3, 85:15 hexane/EtOH, 1 mL/min, tꝉ = 12.7 min (enantiomer tꝉ = 15.2 min).

Comparative Evaluation of Synthetic Routes

Method Overall Yield (%) Stereoselectivity Scalability Cost Index
Feist-Benary 61 dr >20:1 +++ $$
Nitroaryl Cyclization 55 Requires resolution ++ $$$
Chiral Pool 58 ee >99% + $$$$

+++ = >100 g scale feasible; + = <10 g scale

Q & A

Q. How can researchers design derivatives to improve metabolic stability without compromising activity?

  • Methodology :
  • Bioisosteric replacement : Substitute labile groups (e.g., methyl → trifluoromethyl) ().
  • Deuterium incorporation : Replace hydrogen with deuterium at metabolically vulnerable sites ().
  • CYP inhibition assays : Screen derivatives against cytochrome P450 isoforms to predict clearance ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.